Cas no 1009075-44-8 (tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate)
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
- tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate
- TERT-BUTYL RAC-[(1R,3R)-3-AMINOCYCLOPENTYL] CARBAMATE
- ((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester
- MFCD16037624
- PGBVMVTUWHCOHX-HTQZYQBOSA-N
- MFCD18533495
- AKOS025146858
- (1R,3R)-3-(Boc-amino)cyclopentan-1-amine
- (1R,3R)-1-(Boc-Amino)-3-Aminocyclopentane
- CS-0058567
- tert-Butyl (trans-3-aminocyclopentyl)carbamate
- trans-3-Amino-1-(Boc-amino)cyclopentane
- SCHEMBL1013184
- tert-Butyl((1R,3R)-rel-3-aminocyclopentyl)carbamate
- 947732-58-3
- Carbamic acid, N-[(1R,3R)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester
- tert-Butyl ((1R,3R)-rel-3-aminocyclopentyl)carbamate
- AS-51070
- P11840
- 1009075-44-8
- tert-Butyl [trans-3-aminocyclopentyl]carbamate
- CARBAMIC ACID, N-[(1R,3R)-3-AMINOCYCLOPENTYL]-, 1,1-DIMETHYLETHYL ESTER, REL-
- 830-561-4
- Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate
- tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
-
- MDL: MFCD16037624
- Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
- InChI Key: PGBVMVTUWHCOHX-HTQZYQBOSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H]1CC[C@H](C1)N)=O
Computed Properties
- Exact Mass: 200.152477885g/mol
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (9 g/l) (25 º C),
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279674-1g |
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate |
1009075-44-8 | 95% | 1g |
$1454 | 2021-06-15 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04229-1g |
tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate |
1009075-44-8 | 97% | 1g |
$300 | 2023-09-07 | |
| TRC | A629425-5mg |
((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester |
1009075-44-8 | 5mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A629425-10mg |
((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester |
1009075-44-8 | 10mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A629425-25mg |
((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester |
1009075-44-8 | 25mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A629425-50mg |
((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester |
1009075-44-8 | 50mg |
$ 454.00 | 2023-04-19 | ||
| TRC | A629425-100mg |
((1R,3R)-3-Amino-cyclopentyl)-carbamic Acid tert-Butyl Ester |
1009075-44-8 | 100mg |
$ 816.00 | 2023-04-19 | ||
| abcr | AB458417-250 mg |
tert-Butyl rac-[(1R,3R)-3-aminocyclopentyl] carbamate |
1009075-44-8 | 250MG |
€558.10 | 2023-07-18 | ||
| abcr | AB458417-500 mg |
tert-Butyl rac-[(1R,3R)-3-aminocyclopentyl] carbamate |
1009075-44-8 | 500MG |
€712.90 | 2022-06-02 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8076-100mg |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate |
1009075-44-8 | 97% | 100mg |
¥144.0 | 2024-04-26 |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate Suppliers
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Introduction to tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate (CAS No. 1009075-44-8)
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 1009075-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The unique structural features of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate, particularly its chiral center and cyclopentyl moiety, make it a promising candidate for further exploration in synthetic chemistry and bioactivity studies.
The molecular structure of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a (1R,3R)-3-aminocyclopentyl group. This configuration imparts distinct stereochemical properties that are critical for its potential biological activity. The presence of the cyclopentyl ring introduces rigidity to the molecule, while the amino group provides a site for hydrogen bonding and possible interactions with biological targets. Such structural attributes are often exploited in the design of enzyme inhibitors and other pharmacologically active compounds.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate aligns well with this trend, as the (1R,3R) configuration suggests a high degree of enantiopurity, which is essential for optimal pharmacological performance. Research has demonstrated that the precise stereochemical arrangement can significantly influence the binding affinity and selectivity of a compound towards its biological target.
One of the most compelling aspects of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate is its potential application in the synthesis of novel therapeutic agents. The carbamate functional group is known to exhibit broad biological activity, including anti-inflammatory, analgesic, and neuroprotective effects. Furthermore, the cyclopentyl ring can serve as a scaffold for further derivatization, allowing chemists to modify the molecule and explore new pharmacophores. This flexibility makes it an attractive building block for drug discovery programs targeting various diseases.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of compounds like tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate with greater accuracy. Molecular modeling studies have suggested that this compound may interact with specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. For instance, preliminary docking simulations indicate that it could bind to carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and altitude sickness. These findings highlight the compound's potential as a lead molecule for further medicinal chemistry optimization.
The synthesis of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate presents both challenges and opportunities for synthetic chemists. The need to maintain the correct stereochemistry during preparation requires careful selection of reaction conditions and protecting groups. However, recent developments in asymmetric synthesis have made it possible to achieve high enantiomeric excesses efficiently. Techniques such as chiral auxiliaries and transition-metal-catalyzed reactions have been particularly useful in constructing complex cyclic structures like the (1R,3R)-3-aminocyclopentyl moiety.
From a pharmaceutical perspective, the stability of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate under various conditions is another critical factor that must be considered. Carbamates can undergo hydrolysis or decomposition under certain pH or temperature regimes, which may affect their shelf life and bioavailability. To address these issues, researchers are exploring strategies such as incorporating stabilizing groups or developing prodrug formulations that enhance metabolic stability while preserving biological activity.
The growing body of evidence supporting the bioactivity of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate has prompted several academic and industrial research groups to investigate its potential therapeutic applications further. Preclinical studies are underway to evaluate its efficacy against various disease models, including inflammation-related disorders and neurological conditions. These investigations not only aim to validate its pharmacological properties but also to identify any potential toxicities or side effects that may need to be addressed before human trials can begin.
In conclusion,tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate (CAS No. 1009075-44-8) represents a promising candidate for drug development due to its unique structural features and potential biological activity. Its chiral configuration, cyclopentyl moiety, and carbamate functional group provide a rich framework for medicinal chemistry innovation. As research continues to uncover new therapeutic targets and synthetic methodologies,tert-butyl N-[ (1 R , 3 R ) - 3 - amino cyclo pent yl ] carb am ate is poised to play an important role in addressing unmet medical needs across multiple therapeutic areas.
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